molecular formula C17H18N2O5 B12313627 Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate

Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate

Cat. No.: B12313627
M. Wt: 330.33 g/mol
InChI Key: MOBOAAYOOYCWGP-UHFFFAOYSA-N
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Description

Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate is a chemical compound with the molecular formula C17H14N2O5 and a molecular weight of 326.31 g/mol This compound is known for its unique structure, which includes a pyrazolidinyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate typically involves the reaction of 2,4-dihydroxyphenylhydrazine with methyl 4-chlorobenzoate under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to a temperature of around 100°C for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s pyrazolidinyl group is believed to play a crucial role in its biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazol-4-yl]oxybenzoate
  • Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolin-4-yl]oxybenzoate

Uniqueness

Methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate is unique due to its specific pyrazolidinyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

methyl 4-[3-(2,4-dihydroxyphenyl)pyrazolidin-4-yl]oxybenzoate

InChI

InChI=1S/C17H18N2O5/c1-23-17(22)10-2-5-12(6-3-10)24-15-9-18-19-16(15)13-7-4-11(20)8-14(13)21/h2-8,15-16,18-21H,9H2,1H3

InChI Key

MOBOAAYOOYCWGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CNNC2C3=C(C=C(C=C3)O)O

Origin of Product

United States

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